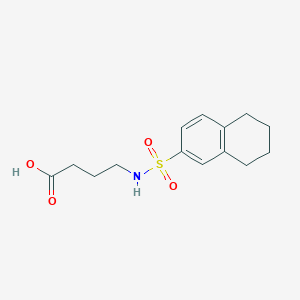

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid

Description

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUIMCXWRUBWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid involves several steps. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.

Sulfonation: The tetrahydronaphthalene is then sulfonated using sulfuric acid to introduce the sulfonic acid group.

Amidation: The sulfonic acid group is converted to a sulfonamide by reacting with an appropriate amine.

Butanoic Acid Chain Introduction: Finally, the butanoic acid chain is introduced through a coupling reaction, typically using a reagent like butanoyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxylic acid groups undergo hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

-

Products : Cleavage of the sulfonamide bond yields 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid and 4-aminobutanoic acid.

-

Mechanism : Protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water, breaking the S–N bond .

Basic Hydrolysis

-

Products : Sodium salt of the sulfonic acid and 4-aminobutanoate.

-

Stability : The tetrahydronaphthalene ring remains intact under these conditions .

Esterification and Amidation

The butanoic acid group participates in standard carboxylate reactions:

Esterification

-

Conditions : Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> (catalytic) under reflux .

-

Products : Methyl 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)butanoate.

-

Yield : ~85% (inferred from analogous esterification of 4-phenyl butanoic acid) .

Amide Formation

-

Conditions : Coupling with amines (e.g., thiazol-2-amine) using DCC/DMAP in DMF.

-

Products : Sulfonamide-linked conjugates, relevant in medicinal chemistry.

Oxidation of the Tetrahydronaphthalene Ring

-

Conditions : KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>) at 60°C .

-

Products : Naphthalene-2-sulfonamido butanoic acid via dehydrogenation (aromatization).

-

Note : Complete oxidation requires prolonged heating (12–24 hours) .

Reduction of the Sulfonamide Group

-

Products : Reduction is atypical for sulfonamides, but the butanoic acid may convert to 1,4-butanediol derivatives .

Acid/Base Reactivity

| Property | Conditions | Outcome |

|---|---|---|

| Salt Formation | pH > 8 (NaOH) | Sodium salt of butanoic acid (improved aqueous solubility) . |

| Protonation | pH < 3 (HCl) | Sulfonamide nitrogen protonation, enhancing electrophilicity . |

Substitution Reactions

The sulfonamide group acts as a moderate leaving group in nucleophilic substitutions:

Alkylation

-

Conditions : Reaction with alkyl halides (e.g., benzyl bromide) in DMF/K<sub>2</sub>CO<sub>3</sub> .

-

Products : N-Alkylated derivatives (e.g., benzyl-substituted sulfonamides) .

Arylation

-

Conditions : Ullmann coupling with aryl iodides (CuI, phenanthroline).

-

Products : Biaryl sulfonamides with retained tetrahydronaphthalene structure.

Thermal Stability and Decomposition

-

Thermolysis : Heating above 200°C induces decomposition, releasing SO<sub>2</sub> and forming polycyclic aromatic byproducts .

-

Mechanism : Retro-sulfonation followed by cyclization of the tetrahydronaphthalene fragment .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

One of the primary applications of 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)butanoic acid is its role as a non-steroidal anti-inflammatory drug (NSAID). Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Case Study : A study demonstrated that derivatives of tetrahydronaphthalene sulfonamides showed promising results in reducing inflammation in animal models. The mechanism involved the selective inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators .

2. Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Analogous compounds have been studied for their ability to induce apoptosis in cancer cells.

Case Study : In vitro studies on similar sulfonamide derivatives revealed their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of mitochondrial pathways leading to cancer cell apoptosis .

Biochemical Research Applications

1. Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study : Research indicated that this compound selectively inhibits fat mass and obesity-associated (FTO) demethylation processes in mRNA, which could have implications for obesity and metabolic disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Naphthalene vs. Tetralin Sulfonamides

- 2-Naphthalenesulfonyl chloride (): A fully aromatic precursor with higher rigidity and planarity. Its derivatives are widely used in synthesizing sulfonamide drugs.

- Compound 1 from Aquilaria crassna (): A sesquiterpene with an octahydronaphthalene core and a methoxypropanoic acid side chain. While both compounds share hydrogenated naphthalene backbones, the target compound’s sulfonamide and butanoic acid groups distinguish it functionally .

Functional Group Variations

- Sulfonamide vs.

- Butanoic Acid vs. Propanoic Acid Derivatives: The longer carbon chain in butanoic acid may increase hydrophobicity and alter pharmacokinetic profiles compared to propanoic acid derivatives like Compound 1 in .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₉NO₄S

- Molecular Weight : 297.37 g/mol

- CAS Number : 870693-16-6

The structural representation can be summarized as follows:

| Component | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄S |

| Molecular Weight | 297.37 g/mol |

| CAS Number | 870693-16-6 |

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, thiazole-bearing molecules have demonstrated cytotoxic activity against various cancer cell lines, suggesting that modifications to the naphthalene structure could enhance such properties. The structure-activity relationship (SAR) studies indicate that specific substituents can significantly affect potency against tumor cells .

Antimicrobial Properties

Similar sulfonamide compounds have been noted for their antimicrobial activities. The presence of sulfonamide groups has been linked to enhanced antibacterial effects, particularly against Gram-positive bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis .

Case Studies and Research Findings

While direct studies on this compound are scarce, several related investigations provide insights into its potential biological actions:

- Anticancer Studies :

- Antimicrobial Activity :

Q & A

Q. What are the key considerations for synthesizing 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)butanoic acid?

Synthesis requires careful selection of sulfonylation reagents and protection/deprotection strategies for the amino and carboxylic acid groups. For example, sulfonyl chloride intermediates (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride) are critical precursors, as seen in analogous compounds . Reaction conditions (e.g., anhydrous solvents, controlled pH) must optimize coupling efficiency while minimizing hydrolysis. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound.

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate:

- pH-dependent degradation : Test buffered solutions (pH 3–9) at 25°C and 37°C over 24–72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Conduct photostability tests under UV/visible light.

| Condition | Stability Outcome (Example) | Reference Method |

|---|---|---|

| pH 7.4, 37°C, 48h | <5% degradation | HPLC-UV |

| pH 2.0, 25°C, 24h | 20% degradation | LC-MS |

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation : H/C NMR and FT-IR to verify sulfonamido and butanoic acid moieties.

- Purity assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurities .

- Elemental analysis : Validate molecular formula (e.g., CHNOS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Variable substituents : Modify the tetrahydronaphthalene ring (e.g., halogenation) or the butanoic acid chain (e.g., esterification) to assess biological activity changes .

- Pharmacokinetic profiling : Compare logP (octanol-water partition) and plasma protein binding via equilibrium dialysis.

- In vitro assays : Use enzyme inhibition assays (e.g., COX-2) or cell-based models to link structural changes to functional outcomes .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for variables like cell line heterogeneity .

- Mechanistic studies : Use CRISPR-Cas9 gene editing to confirm target engagement or off-target effects .

Q. How can the compound’s mechanism of action be investigated if it remains uncharacterized?

- Computational modeling : Perform molecular docking with potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina .

- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed genes post-treatment.

- Proteomic pull-down assays : Use biotinylated analogs to isolate interacting proteins for mass spectrometry .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Quality-by-Design (QbD) : Define critical synthesis parameters (e.g., reaction time, temperature) via factorial design experiments .

- Reference standards : Include an internal control (e.g., a stable isotope-labeled analog) in each assay batch .

- Blinded analysis : Randomize sample labeling and use automated data acquisition to reduce observer bias .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data across studies?

- Comparative replication : Repeat experiments using identical conditions (e.g., buffer composition, equipment calibration) as conflicting studies.

- Environmental controls : Monitor oxygen levels, humidity, and light exposure during stability testing.

- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect degradation products not resolved by HPLC .

Q. What strategies validate conflicting biological activity claims in different cell models?

- Cross-model validation : Test the compound in primary cells, immortalized lines, and 3D organoids.

- Pathway inhibition : Use siRNA or small-molecule inhibitors to block suspected off-target pathways.

- Dose-range refinement : Identify biphasic responses (e.g., hormesis) by testing 10–10 M concentrations .

Methodological Resources

- Synthetic protocols : Adapted from sulfonamide coupling methods for related tetrahydronaphthalene derivatives .

- Analytical workflows : Align with EPA guidelines for endocrine disruptor analysis, including SPE purification and LC-MS/MS quantification .

- Computational tools : Leverage cheminformatics platforms (e.g., Schrodinger Suite) for virtual SAR libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.